![molecular formula C21H17F2N3O2 B2422401 6-(3-Fluorophenyl)-2-[1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl]pyridazin-3-one CAS No. 2380189-80-8](/img/structure/B2422401.png)
6-(3-Fluorophenyl)-2-[1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl]pyridazin-3-one
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Overview
Description
6-(3-Fluorophenyl)-2-[1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "Compound A" and is a pyridazinone derivative.
Mechanism of Action
The mechanism of action of Compound A is not fully understood, but it is believed to act by binding to specific receptors or enzymes, inhibiting their activity. This leads to a cascade of downstream effects, which ultimately result in the desired biological response.
Biochemical and Physiological Effects:
Compound A has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activity. It has also been found to modulate the immune system and regulate apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using Compound A in lab experiments include its potent activity, specificity, and ease of synthesis. However, its limitations include its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for research on Compound A, including:
1. Further investigation of its mechanism of action and potential targets.
2. Development of more potent and selective derivatives.
3. Evaluation of its efficacy in animal models of disease.
4. Exploration of its potential applications in other fields, such as agriculture and material science.
5. Investigation of its pharmacokinetic and toxicological properties.
6. Development of novel delivery methods to enhance its bioavailability and efficacy.
Conclusion:
Compound A is a promising compound with potential applications in various fields. Its potent activity and specificity make it a valuable tool for research, and its potential as a drug candidate warrants further investigation. However, its limitations must also be considered, and future research should aim to address these issues.
Synthesis Methods
The synthesis of Compound A involves the reaction of 3-fluorobenzaldehyde, 2-fluorophenylacetic acid, and 3-aminopyridazine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an azetidinone intermediate, which is then converted to Compound A.
Scientific Research Applications
Compound A has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development.
properties
IUPAC Name |
6-(3-fluorophenyl)-2-[1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O2/c22-16-6-3-5-15(10-16)19-8-9-20(27)26(24-19)17-12-25(13-17)21(28)11-14-4-1-2-7-18(14)23/h1-10,17H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNKOKGOFYTOSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2F)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)-2-{1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one |
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